molecular formula C14H14F2N2OS2 B2651628 N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide CAS No. 1797780-10-9

N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide

Cat. No. B2651628
CAS RN: 1797780-10-9
M. Wt: 328.4
InChI Key: QCISUEXNJFCOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide is a chemical compound with potential applications in scientific research. It is a member of the thiolane family of compounds, which are known for their ability to modulate biological processes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide involves the formation of covalent bonds with the active site of enzymes. This covalent bond formation leads to inhibition of enzyme activity, which can have downstream effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide are not fully understood. However, it has been shown to have potential therapeutic effects in diseases such as Alzheimer's and Parkinson's by increasing levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in biological processes. However, one limitation is that the compound may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide. One area of interest is its potential therapeutic effects in diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for these therapeutic effects. Another area of interest is the development of more selective compounds that can target specific enzymes or biological processes. Finally, research is needed to better understand the biochemical and physiological effects of this compound, which can inform its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide involves the reaction of 3-mercaptopropanoic acid with 2,5-difluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with cyanogen bromide to form the final compound. This synthesis method has been optimized to yield high purity and high yields of the desired product.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide has potential applications in scientific research due to its ability to modulate biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(2,5-difluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2OS2/c15-10-1-2-11(16)12(7-10)21-5-3-13(19)18-14(8-17)4-6-20-9-14/h1-2,7H,3-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCISUEXNJFCOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCSC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.